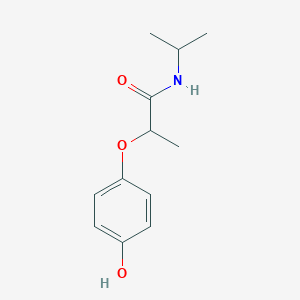

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide

Description

Properties

IUPAC Name |

2-(4-hydroxyphenoxy)-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)13-12(15)9(3)16-11-6-4-10(14)5-7-11/h4-9,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHSYLWUHSOFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Hydroquinone-Based Synthesis

- Reactants : Hydroquinone and ethyl lactate.

- Key Steps :

- Hydroxyl Protection : Temporary protection of one hydroxyl group in hydroquinone to prevent diether formation.

- Etherification : Reaction with ethyl lactate under controlled conditions.

- Deprotection and Hydrolysis : Acidic or basic hydrolysis to yield 2-(4-hydroxyphenoxy)propionic acid.

- Conditions : Mild temperatures (60–80°C), catalytic acid (e.g., H₂SO₄), and inert atmosphere.

Method B: Multi-Stage Catalytic Esterification

- Reactants : 2-(4-Hydroxyphenoxy)propionic acid and methanol.

- Key Steps :

- Esterification : Sequential reactions with methanol using HCl or HBr as distillable acid catalysts.

- Distillation : Removal of excess alcohol and water under reduced pressure (0.05–5 bar).

- Purification : Repeated stages (2–10×) to achieve >99% purity.

- Yield : Near-quantitative with <0.1% residual acid contaminants.

| Parameter | Method A | Method B |

|---|---|---|

| Catalyst | H₂SO₄ | HCl/HBr |

| Temperature Range | 60–80°C | 20–150°C |

| Pressure | Ambient | 0.05–5 bar |

| Purity Achieved | ~95% | >99% |

| Key Advantage | Avoids diethers | High-purity product |

Amidation of Propionic Acid Derivatives

The propionic acid intermediate is converted to the target amide via two primary routes.

Route 1: Direct Amidation with Isopropylamine

- Reactants : 2-(4-Hydroxyphenoxy)propionic acid and isopropylamine.

- Conditions :

- Coupling Agents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Solvent : Dichloromethane or THF.

- Temperature : 0–25°C, 12–24 hours.

- Yield : 70–85% after recrystallization.

Route 2: Acid Chloride Intermediate

- Chlorination : Treat the acid with thionyl chloride (SOCl₂) to form 2-(4-hydroxyphenoxy)propionyl chloride.

- Amine Reaction : React with isopropylamine in anhydrous ether at 0°C.

- Yield : 80–90% with rapid reaction kinetics.

Industrial-Scale Production Insights

- Catalyst Recycling : Distillable acids (HCl/HBr) in Method B allow catalyst recovery, reducing costs.

- Automation : Continuous flow reactors enhance efficiency for large-scale synthesis.

- Quality Control :

- Purity Tests : HPLC for residual acid (<0.1%) and halides (<100 ppm).

- Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).

Comparative Analysis of Methods

| Aspect | Laboratory-Scale (Route 1) | Industrial-Scale (Method B + Route 2) |

|---|---|---|

| Throughput | Low (mg–g) | High (kg–ton) |

| Catalyst Cost | High (DCC/EDC) | Low (recyclable HCl/HBr) |

| Environmental Impact | Solvent waste | Minimal waste (closed-loop systems) |

| Typical Use Case | Research & development | Bulk pharmaceutical production |

Research Advancements

- Enantioselective Synthesis : Chiral catalysts (e.g., Ru-BINAP) achieve enantiomeric ratios >98:2 for bioactive isomers.

- Green Chemistry : Recent studies replace SOCl₂ with enzymatic amidations, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Key Reactions:

- Oxidation: The hydroxy group can be oxidized to form quinones or other derivatives.

- Reduction: The compound can be reduced to produce various amine derivatives.

- Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Chemistry

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound is instrumental in studies related to enzyme inhibition and protein interactions. The hydroxyphenoxy group can form hydrogen bonds with proteins or enzymes, potentially altering their activity and influencing various biological processes. This interaction is particularly relevant in pharmacological studies aimed at drug discovery and development.

Industry

The compound is utilized in the production of polymers and other advanced materials. Its chemical properties make it suitable for applications that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

Numerous studies have highlighted the significance of this compound in various fields:

-

Enzyme Inhibition Studies:

- Research has demonstrated that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, studies have shown its potential to modulate the activity of enzymes involved in metabolic pathways.

-

Polymer Development:

- The use of this compound in polymer chemistry has led to the creation of new materials with enhanced properties, such as improved thermal stability and mechanical strength.

-

Drug Discovery:

- Investigations into the interaction mechanisms of this compound with biological targets have provided insights into its potential as a lead compound for new drug formulations.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The propanamide group can interact with other molecular structures, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

- N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS 256412-88-1) Structural difference: Replaces the isopropyl group with an N-methyl-2-fluorophenyl moiety. N-methylation may reduce metabolic oxidation . Molecular weight: 289.3 g/mol (vs. 223.3 g/mol for the target compound) .

- 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide Structural difference: Contains chloro and dimethyl groups on the phenoxy ring, with bis-furylmethyl substituents on the amide nitrogen. Impact: Chlorine increases lipophilicity, while furylmethyl groups add steric bulk, likely reducing solubility but improving membrane permeability .

Variations in Amide Substituents

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide Structural difference: Incorporates cyano and trifluoromethyl groups on the phenoxy and amide phenyl rings. Impact: Electron-withdrawing groups stabilize the molecule and may improve metabolic stability .

Complex Hybrid Structures

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structural difference: Combines a naphthalene ring with an indole-ethyl amide substituent.

Golidocitinib

Structural and Functional Comparison Table

Biological Activity

2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide is a synthetic organic compound characterized by a hydroxyphenoxy group and a propanamide moiety. Its structural complexity allows for various biological interactions, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of hydroxyl, amide, and ether functionalities, which contribute to its biological activity.

The biological activity of this compound primarily arises from its ability to interact with proteins and enzymes through hydrogen bonding, facilitated by the hydroxyphenoxy group. This interaction can lead to modulation of enzymatic activities, potentially influencing various metabolic pathways.

Key Biological Effects

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting cellular processes.

- Antioxidant Activity : Compounds with hydroxy groups are often associated with antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections .

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Antimicrobial Activity : Research indicates that derivatives of phenolic compounds exhibit strong antimicrobial effects against drug-resistant pathogens, including Candida auris and Escherichia coli .

- Enzyme Interaction Studies : Investigations into the compound's interaction with nitric oxide synthases (NOS) suggest that it may inhibit specific isoforms, which are crucial in regulating vascular functions and inflammation .

- Cellular Assays : In vitro studies have demonstrated that this compound can modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of phenolic compounds found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency.

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 90 |

This data suggests a dose-dependent response, highlighting the compound's potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

Another investigation explored the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The compound showed selective inhibition, with a preference for COX-2 over COX-1.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | >100 |

| COX-2 | 25 |

This selectivity indicates potential therapeutic applications in managing inflammatory conditions without compromising gastric integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4-hydroxyphenoxypropanoic acid derivatives with isopropylamine using carbodiimide coupling agents (e.g., EDC) and HOBt in DMF under nitrogen, with DIPEA as a base. Key parameters include maintaining temperatures between 0–25°C, optimizing stoichiometric ratios, and using anhydrous solvents. Post-reaction purification via column chromatography (e.g., silica gel, n-pentane/ethyl acetate gradients) enhances purity. Reaction progress is monitored via TLC, and final products are validated by NMR and MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., δ 1.2 ppm for isopropyl CH3, δ 6.8 ppm for aromatic protons) and carbon frameworks.

- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- HPLC : Ensures >95% purity using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).

- Example: NMR splitting patterns distinguish regioisomers, while MS/MS fragmentation clarifies structural motifs .

Q. What common chemical reactions does this compound undergo, and what reagents are typically employed?

- Methodological Answer :

- Oxidation : KMnO4 in acidic conditions converts the phenolic group to quinone derivatives.

- Reduction : NaBH4 or LiAlH4 reduces amide carbonyls to amines.

- Substitution : Halogenation (e.g., NBS) or nucleophilic displacement with amines/thiols under basic conditions (pH 8–10).

- Solvent polarity (e.g., DCM vs. THF) and temperature (0–60°C) critically influence reaction selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Systematically vary reagents (e.g., NaBH4 vs. LiAlH4 for reductions) and conditions (solvent, temperature).

- Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation.

- Computational Analysis : DFT calculations (Gaussian 16) model transition states to explain regioselectivity discrepancies.

- Comparative Spectroscopy : Analyze byproducts via 2D NMR (COSY, HSQC) to identify structural anomalies .

Q. What strategies are recommended for designing bioactivity assays to evaluate the therapeutic potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test COX-2 or CYP450 inhibition using fluorogenic substrates (IC50 determination).

- Cell-Based Models : Assess cytotoxicity in cancer lines (e.g., MTT assay) and anti-inflammatory activity in macrophage models (e.g., TNF-α ELISA).

- SAR Studies : Modify the phenoxy group (e.g., electron-withdrawing substituents) to correlate structure with activity .

Q. How can computational methods enhance the understanding of its reactivity and target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases, GPCRs).

- MD Simulations : GROMACS models ligand-protein stability over 100-ns trajectories.

- DFT Calculations : B3LYP/6-31G* level evaluates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior .

Q. What experimental approaches elucidate metabolic pathways of this compound in vitro?

- Methodological Answer :

- Liver Microsome Incubation : Use human or rat microsomes with NADPH cofactor.

- Metabolite Profiling : LC-MS/MS (Q-TOF) identifies Phase I (hydroxylation) and Phase II (glucuronidation) metabolites.

- Isotopic Labeling : 13C-labeled substrates track metabolic fate via MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.